4,4'-[Methylenebis(oxy)]diphenol
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Overview
Description
4,4’-[Methylenebis(oxy)]diphenol, also known as Bisphenol F, is an organic compound with the chemical formula C13H12O2. It is a type of phenol derivative where two phenol molecules are connected by a methylene bridge. This compound is widely used in the production of epoxy resins and other polymeric materials due to its excellent thermal stability and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-[Methylenebis(oxy)]diphenol can be synthesized through the condensation reaction of phenol with formaldehyde under acidic or basic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methylene bridge between the phenol molecules .
Industrial Production Methods
In industrial settings, the production of 4,4’-[Methylenebis(oxy)]diphenol involves a continuous process where phenol and formaldehyde are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Methylenebis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Scientific Research Applications
4,4’-[Methylenebis(oxy)]diphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the production of epoxy resins and polycarbonate plastics.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Utilized in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4,4’-[Methylenebis(oxy)]diphenol involves its interaction with various molecular targets and pathways. In biological systems, it can bind to estrogen receptors and mimic the effects of natural estrogens, leading to potential endocrine-disrupting effects. In industrial applications, its reactivity with other monomers and cross-linking agents contributes to the formation of durable polymeric materials .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Another widely used phenol derivative with similar applications in the production of plastics and resins.
Bisphenol S (BPS): A compound used as an alternative to BPA in various applications.
Uniqueness
4,4’-[Methylenebis(oxy)]diphenol is unique due to its lower toxicity compared to Bisphenol A and its ability to provide enhanced thermal stability and mechanical properties in polymeric materials .
Properties
CAS No. |
86072-79-9 |
---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-[(4-hydroxyphenoxy)methoxy]phenol |
InChI |
InChI=1S/C13H12O4/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,14-15H,9H2 |
InChI Key |
XRXQTLSJDOHUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
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